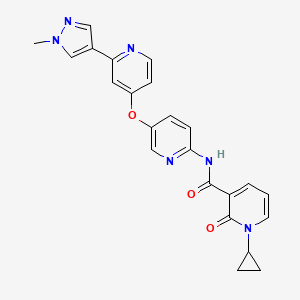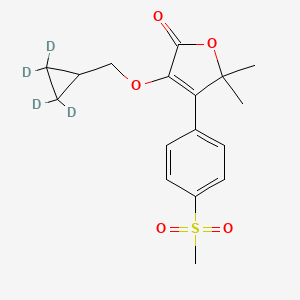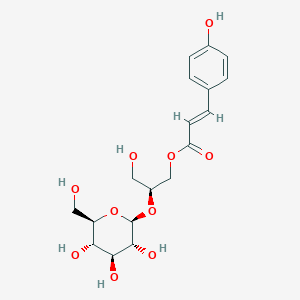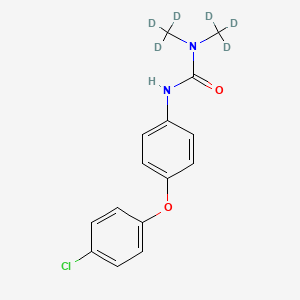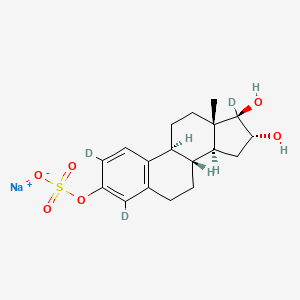
Estriol 3-O-sulfate-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol 3-O-sulfate-d3 (sodium): is a deuterated form of estriol sulfate, a naturally occurring estrogen metabolite. This compound is often used in scientific research to study estrogen metabolism and its effects on various biological systems. The deuterium labeling helps in tracing and quantifying the compound in biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estriol 3-O-sulfate-d3 (sodium) typically involves the sulfation of estriol with a deuterated sulfate source. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-OH position. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of Estriol 3-O-sulfate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Estriol 3-O-sulfate-d3 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield estriol.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Estriol
Oxidation: Estrone or other oxidized derivatives
Reduction: Dihydroestriol
Scientific Research Applications
Chemistry: Estriol 3-O-sulfate-d3 (sodium) is used as a tracer in studies of estrogen metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in complex biological systems.
Biology: In biological research, this compound is used to study the role of estrogen sulfates in various physiological processes, including hormone regulation and reproductive health.
Medicine: Estriol 3-O-sulfate-d3 (sodium) is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogen compounds. It is also used in the development of hormone replacement therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target estrogen receptors. It is also used in quality control processes to ensure the purity and potency of estrogen-based medications.
Mechanism of Action
Estriol 3-O-sulfate-d3 (sodium) exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as cell growth and differentiation.
Comparison with Similar Compounds
- Estrone sulfate
- Estradiol sulfate
- Estriol sulfate
Comparison: Estriol 3-O-sulfate-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological studies. Compared to estrone sulfate and estradiol sulfate, estriol sulfate has a lower estrogenic activity but is still important in the regulation of estrogen metabolism. The deuterated form provides additional advantages in research applications, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C18H23NaO6S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D; |
InChI Key |
JHJBSZBEDQZYJP-FWQJRZBHSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


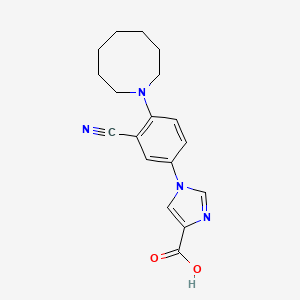
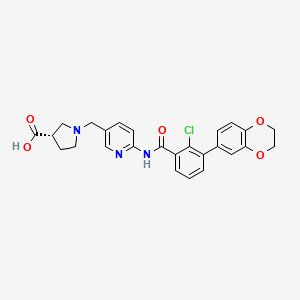
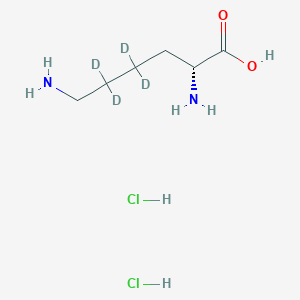
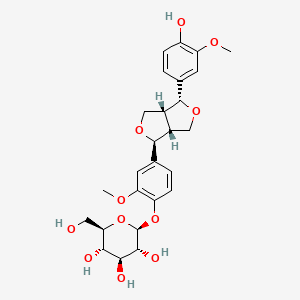

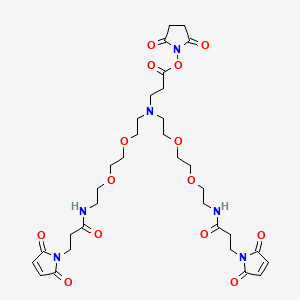
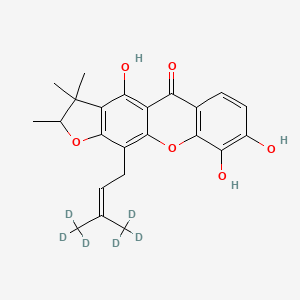
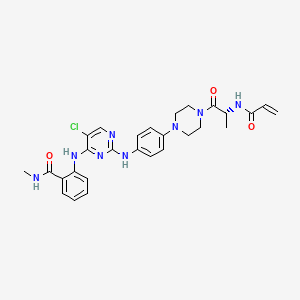
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
